molecular formula C8H6N4OS B8482055 2-Isothiocyanato-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine

2-Isothiocyanato-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8482055
M. Wt: 206.23 g/mol
InChI Key: CMKGLMUSTXZJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863291B2

Procedure details

To 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (0.3 g, 1.8 mmol) in dichloromethane (15 mL) was added 1,1′-thiocarbonyldi-2(1H)-pyridone (0.51 g, 2.2 mmol). The reaction was stirred at room temperature overnight, concentrated in vacuo and purified via flash chromatography yielding 2-isothiocyanato-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine (166 mg, 0.8 mmol, 44% yield) as a white solid. 1H NMR (300 MHz, CDCl3) δ ppm 8.03 (1 H, d, J=2.20 Hz), 7.54 (1 H, d, J=9.88 Hz), 7.34 (1 H, dd, J=9.51, 2.56 Hz), 3.88 (3 H, s).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([N:9]=[C:10]([NH2:12])[N:11]=2)[CH:8]=1.[C:13](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:14]>ClCCl>[N:12]([C:10]1[N:11]=[C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][N:7]2[N:9]=1)=[C:13]=[S:14]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
COC=1C=CC=2N(C1)N=C(N2)N
Name
Quantity
0.51 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=C=S)C1=NN2C(C=CC(=C2)OC)=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mmol
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.